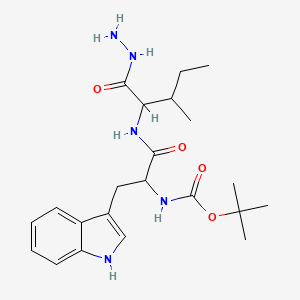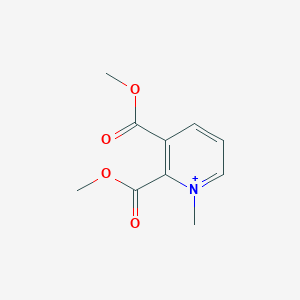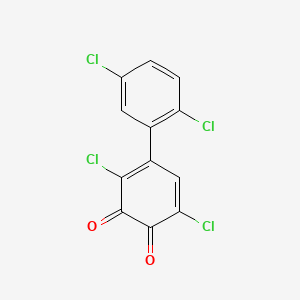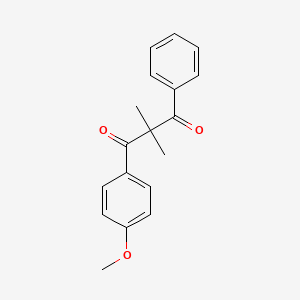
(Anthracen-9-yl)methyl octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Anthracen-9-yl)methyl octadecanoate is a chemical compound that combines the structural features of anthracene and octadecanoic acid. Anthracene is a polycyclic aromatic hydrocarbon known for its luminescent properties, while octadecanoic acid, also known as stearic acid, is a saturated fatty acid commonly found in animal and plant fats. The combination of these two components results in a compound with unique physical and chemical properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Anthracen-9-yl)methyl octadecanoate typically involves the esterification of anthracen-9-ylmethanol with octadecanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the anthracene moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the ester functional group to yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the anthracene ring, with reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products:
Oxidation: Anthracene-9-carboxylic acid derivatives.
Reduction: Anthracen-9-ylmethanol.
Substitution: Brominated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
(Anthracen-9-yl)methyl octadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of luminescent materials and organic semiconductors.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to the luminescent properties of the anthracene moiety.
Medicine: Explored for its potential use in drug delivery systems, leveraging the hydrophobic nature of the octadecanoate group to enhance the solubility of hydrophobic drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific optical properties.
Wirkmechanismus
The mechanism of action of (Anthracen-9-yl)methyl octadecanoate is largely dependent on its structural components. The anthracene moiety interacts with light, leading to fluorescence, while the octadecanoate group provides hydrophobic interactions. These properties make the compound useful in applications such as fluorescence imaging and drug delivery. The molecular targets and pathways involved include the interaction with cellular membranes and the potential to act as a carrier for hydrophobic molecules.
Vergleich Mit ähnlichen Verbindungen
Anthracen-9-ylmethanol: Shares the anthracene moiety but lacks the octadecanoate group, resulting in different solubility and reactivity.
Octadecyl anthracene: Similar in structure but with variations in the position of the octadecanoate group, affecting its physical and chemical properties.
Uniqueness: (Anthracen-9-yl)methyl octadecanoate is unique due to the combination of luminescent anthracene and hydrophobic octadecanoate, providing a balance of optical properties and solubility that is not commonly found in other compounds.
Eigenschaften
CAS-Nummer |
74427-76-2 |
|---|---|
Molekularformel |
C33H46O2 |
Molekulargewicht |
474.7 g/mol |
IUPAC-Name |
anthracen-9-ylmethyl octadecanoate |
InChI |
InChI=1S/C33H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-33(34)35-27-32-30-23-19-17-21-28(30)26-29-22-18-20-24-31(29)32/h17-24,26H,2-16,25,27H2,1H3 |
InChI-Schlüssel |
ZQTXLIOVTJQVSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde](/img/structure/B14455474.png)
![7-Butyl-5,10-dihydroxy-8-methoxy-4,6,9-trioxo-1,4,6,9-tetrahydrobenzo[g]quinoline-2-carboxylic acid](/img/structure/B14455489.png)
![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt](/img/structure/B14455491.png)
